molecular formula C8H8F2O B3031000 2-Methyl-3,4-difluoroanisole CAS No. 1208078-30-1

2-Methyl-3,4-difluoroanisole

Cat. No. B3031000
CAS RN: 1208078-30-1
M. Wt: 158.14 g/mol
InChI Key: OUDKTHHIIZJNMU-UHFFFAOYSA-N
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Description

2-Methyl-3,4-difluoroanisole is a chemical compound with the CAS Number: 1208078-30-1 . It has a molecular weight of 158.15 and is typically stored at temperatures between 2-8°C . The compound is in liquid form at room temperature .


Molecular Structure Analysis

The InChI code for 2-Methyl-3,4-difluoroanisole is 1S/C8H8F2O/c1-5-7(11-2)4-3-6(9)8(5)10/h3-4H,1-2H3 . This indicates that the compound has a carbon backbone with two fluorine atoms and a methoxy group attached.


Physical And Chemical Properties Analysis

2-Methyl-3,4-difluoroanisole is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.

Scientific Research Applications

Molecular Structure and Conformations

Research on the molecular structures and conformational properties of compounds related to 2-Methyl-3,4-difluoroanisole, such as 4-fluoroanisole and 3,4-difluoroanisole, has been conducted using gas electron diffraction and quantum chemical methods. These studies have provided insights into the conformer structures and the orientation of bonds in the plane of the aromatic ring (Giricheva et al., 2004).

Synthesis and Industrial Applications

A study focused on the synthesis of 4-bromo-3-methylanisole, a compound structurally similar to 2-Methyl-3,4-difluoroanisole, highlighted its application in the manufacture of thermal papers and other industrial processes (Xie et al., 2020).

Rotamers and Spectroscopy Analysis

The spectroscopic analysis of 3,4-difluoroanisole, a closely related compound, provided valuable information about the vibronic and cation spectra, contributing to a better understanding of active vibrations in electronically excited and cationic ground states (Xu et al., 2012).

Conformational Changes Upon Fluorination

Research on α,α,α-trifluoroanisol, another fluorinated anisole derivative, revealed that the orientation of bonds changes from planar to perpendicular upon fluorination, offering insights into the effects of fluorination on molecular structure (Federsel et al., 2001).

Anticancer Activity of Fluorinated Analogues

Studies on fluorinated analogues of combretastatin A-4, including those with difluoroanisole structures, have shown promising anticancer properties, indicating the potential therapeutic applications of such compounds (Lawrence et al., 2003).

Impact on Atmospheric Chemistry

The atmospheric fate and impact of perfluorinated compounds, such as perfluorinated butanone and pentanone, have been investigated, providing insights into the environmental implications of such compounds, which can be extrapolated to understand the environmental effects of 2-Methyl-3,4-difluoroanisole (Ren et al., 2019).

Drug Design and Pharmacokinetics

In drug design, the use of fluoroanisoles, including difluoroanisole, has been shown to impact physicochemical and pharmacokinetic properties significantly. This research demonstrates the role of fluorine in altering ligand conformation and optimizing ADME properties (Xing et al., 2015).

Safety and Hazards

The safety information for 2-Methyl-3,4-difluoroanisole indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 2-Methyl-3,4-difluoroanisole were not found, there is ongoing research in the field of difluoromethylation processes . This could potentially lead to new applications and synthesis methods for compounds like 2-Methyl-3,4-difluoroanisole.

properties

IUPAC Name

1,2-difluoro-4-methoxy-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c1-5-7(11-2)4-3-6(9)8(5)10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDKTHHIIZJNMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70591536
Record name 1,2-Difluoro-4-methoxy-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1208078-30-1
Record name 1,2-Difluoro-4-methoxy-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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